Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)-
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Overview
Description
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- is a chemical compound with the molecular formula C16H13Cl It is a derivative of benzene, where a chlorine atom and a cyclopropylidenephenylmethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with a chlorinated cyclopropylidenephenylmethyl group. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process might include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration or sulfonation, where electrophiles like nitronium ions (NO2+) or sulfonyl groups (SO3H) attack the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in ethanol at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of phenols or amines.
Electrophilic Substitution: Formation of nitrobenzene or sulfonated benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the
Properties
CAS No. |
534619-04-0 |
---|---|
Molecular Formula |
C16H13Cl |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
1-chloro-4-[cyclopropylidene(phenyl)methyl]benzene |
InChI |
InChI=1S/C16H13Cl/c17-15-10-8-14(9-11-15)16(13-6-7-13)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI Key |
GXQLTPVTWBXOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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